Home > Products > Screening Compounds P116670 > 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide -

2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

Catalog Number: EVT-5786519
CAS Number:
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Common Methods: The synthesis of cyclopenta[b]pyridines often involves multicomponent reactions, cyclization reactions, and condensation reactions. [, , , , , , ]
  • Typical Reagents: Common reagents include ketones, aldehydes, malononitrile, ammonium acetate, and various catalysts like sodium alkoxide or K-10 montmorillonite clay. [, , , , ]
  • Green Chemistry: There is a growing interest in developing environmentally friendly synthetic approaches, such as using water as a solvent or employing heterogeneous catalysts. []
Molecular Structure Analysis
  • Structural Characterization: Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are frequently used to determine the structures of synthesized compounds. [, , , ]
  • Structure-Activity Relationships (SAR): By analyzing the relationships between molecular structures and biological activities, researchers can optimize compounds for specific applications. [, , ]
Chemical Reactions Analysis
  • Functionalization: Cyclopenta[b]pyridines can undergo various chemical transformations to introduce desired functional groups, expanding their potential applications. [, , ]
  • Formation of Heterocycles: These compounds often serve as building blocks for synthesizing more complex heterocyclic systems with diverse biological activities. [, , , , ]
Mechanism of Action
  • Target Identification: Identifying the specific biological targets of these compounds is crucial for understanding their mechanisms of action. [, , ]
  • Pathway Analysis: Investigating the signaling pathways and cellular processes affected by these compounds helps elucidate their therapeutic potential. []
Applications
  • Pharmaceutical Applications: Cyclopenta[b]pyridines exhibit diverse pharmacological activities and hold promise as potential therapeutics for various diseases, including:
    • Cancer: As anticancer agents by inhibiting dihydrofolate reductase (DHFR), tyrosine kinase, or inducing apoptosis. [, , ]
    • Inflammation: As anti-inflammatory agents by inhibiting the release of inflammatory cytokines. [, ]
  • Other Applications:
    • Flavors and Fragrances: Some cyclopenta[b]pyrazine derivatives are used as flavoring agents in food and animal feed. []

2-Benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • Compound Description: This compound is a benzylamine-substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivative with a 4-bromophenyl substituent at the 4-position and a nitrile group at the 3-position. The crystal structure of this compound has been reported, highlighting the presence of N—H⋯N hydrogen bonds forming inversion dimers and weak aromatic π–π stacking interactions [].

2-Benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • Compound Description: This compound is structurally similar to the previous example, differing only in the substituent at the 4-position of the cyclopenta[b]pyridine ring. Here, a p-tolyl group replaces the 4-bromophenyl substituent. Its crystal structure reveals the formation of inversion dimers through pairs of N—H⋯Nnitrile hydrogen bonds. These dimers further connect via C—H⋯π and π–π interactions to create a three-dimensional framework [].

4-Aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]-pyridine derivatives

  • Compound Description: This refers to a series of compounds with varying aryl substitutions at the 4-position and a thiophen-3-yl group at the 2-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold [].
  • Compound Description: This compound, and its analogs, are described as potent dihydrofolate reductase (DHFR) inhibitors with promising antitumor activity []. This molecule features a 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine core linked to a benzoyl-L-glutamic acid moiety.

3-Phenyl-2-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one

  • Compound Description: This compound is characterized by a fused thienopyrimidinone ring system, with a phenyl group at the 3-position and a pyrrolidinyl group at the 2-position []. Structural analysis reveals a planar thienopyrimidinone system, a phenyl ring at a dihedral angle to this plane, and distorted half-chair conformations for the cyclopentene and pyrrolidine rings.
  • Compound Description: This group of compounds, with a variety of substitutions, are identified as inhibitors of inflammatory cytokine release [].

5-Phenyl-1,3-dihydrospiro[indene-2,3′-oxetane]

  • Compound Description: This compound, featuring a spirocyclic structure incorporating a 2,3-dihydro-1H-indene core fused with an oxetane ring, was successfully polymerized using a BF3 catalyst [].

2-(2-Pyridinyl)-4-(1H-pyrrolo[3,2-c]pyridin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (AZ12601011)

  • Compound Description: AZ12601011 is a potent TGFBR1 kinase inhibitor, exhibiting a greater than 10-fold higher potency than other known inhibitors like SB-431542 and LY2157299 []. This compound demonstrates significant efficacy in inhibiting TGFβ-induced activities, including SMAD2 phosphorylation, HaCaT keratinocyte migration, and tumor growth and metastasis in a 4T1 syngeneic orthotopic mammary tumor model.
  • Compound Description: AZ12799734 is another TGFBR1 kinase inhibitor with potent activity against both TGFβ and BMP signaling pathways []. This compound effectively inhibits the receptor-mediated phosphorylation of SMAD1 and SMAD2, indicating its broad activity against various type 1 receptors in the TGFβ superfamily.
  • Compound Description: These compounds represent a series of pyrrolizine derivatives synthesized and evaluated for their antitumor activity []. Some members of this series displayed moderate to weak antitumor properties.
  • Compound Description: These three series of compounds, featuring a benzylidene group, an alkoxy group at the 2-position, and an aryl group at the 4-position, were synthesized using a one-pot multicomponent reaction []. These reactions involved cyclopentanone, cyclohexanone, or cycloheptanone, aromatic aldehydes, and malononitrile, highlighting efficient synthetic routes for similar structures.

Nicotinonitrile Derivatives Bearing Imino Moieties

  • Compound Description: This series of compounds exhibited potent antiproliferative activity against breast and colon cancer cell lines []. Their mechanism of action involved inducing intrinsic apoptosis, primarily through caspase activation and tyrosine kinase inhibition. Notably, these compounds showed minimal toxicity towards normal fibroblasts.

1-(2-Methyl-8-methylene-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (9a)

  • Compound Description: This tetrahydroquinoline derivative exhibited cytotoxic activity against various cancer cell lines, including rat glioblastoma (C6), human breast cancer (MCF-7), prostate cancer (PC3), neuroblastoma (SH-SY5Y), and mouse fibroblast (L929), with IC50 values ranging from 111 ± 1.1 μM to 128 ± 1.3 μM after 72 h of treatment []. Additionally, it demonstrated antibacterial properties by inhibiting the swarming motility of the Pseudomonas aeruginosa PA01 strain.

Ethyl 2-methyl-8-methylene-5,6,7,8-tetrahydroquinoline-3 carboxylate (9b)

    1-(2-Methyl-7-methylene-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone (11a)

      6,7-dihydro-5-methyl-5H-cyclopenta(b)pyrazine [14.037]

      • Compound Description: This compound, alongside other pyrazine derivatives, was evaluated for its safety and efficacy as a flavouring agent in animal feed []. The study concluded that it was safe for use in various animal species at specific concentrations.

      N-{(7R)-4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl}-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

      • Compound Description: This compound is a potent Pim kinase inhibitor, and its various salt forms, preparation methods, and intermediates are disclosed in a patent []. Pim kinases are implicated in cancer development and progression, making their inhibitors potential therapeutic targets.
      • Compound Description: CL 218,872 is a non-sedative anxiolytic that acts as a partial agonist at benzodiazepine receptors []. It enhances responses to GABA at lower concentrations but reduces them at higher concentrations. This compound provides an interesting example of a drug with a different mechanism of action compared to traditional benzodiazepines, highlighting the diverse pharmacological profiles that can be achieved by modifying heterocyclic structures.

      Properties

      Product Name

      2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

      IUPAC Name

      2-(2-phenylmethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

      Molecular Formula

      C18H20N2O2

      Molecular Weight

      296.4 g/mol

      InChI

      InChI=1S/C18H20N2O2/c19-18(21)15-11-14-7-4-8-16(14)20-17(15)9-10-22-12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,19,21)

      InChI Key

      BGTASQSPOIULQI-UHFFFAOYSA-N

      SMILES

      C1CC2=CC(=C(N=C2C1)CCOCC3=CC=CC=C3)C(=O)N

      Canonical SMILES

      C1CC2=CC(=C(N=C2C1)CCOCC3=CC=CC=C3)C(=O)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.